molecular formula C8H10F2O B13488233 Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one

Cat. No.: B13488233
M. Wt: 160.16 g/mol
InChI Key: XLXHKWUHWJMLKF-OLQVQODUSA-N
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Description

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one is a fluorinated organic compound with a unique hexahydropentalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one typically involves the fluorination of a hexahydropentalene precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of difluorinated carboxylic acids.

    Reduction: Formation of hexahydropentalen-2(1H)-one.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3aR,6aS)-5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride
  • Rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate

Uniqueness

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one is unique due to its specific hexahydropentalene structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C8H10F2O

Molecular Weight

160.16 g/mol

IUPAC Name

(3aR,6aS)-5,5-difluoro-1,3,3a,4,6,6a-hexahydropentalen-2-one

InChI

InChI=1S/C8H10F2O/c9-8(10)3-5-1-7(11)2-6(5)4-8/h5-6H,1-4H2/t5-,6+

InChI Key

XLXHKWUHWJMLKF-OLQVQODUSA-N

Isomeric SMILES

C1[C@@H]2CC(C[C@@H]2CC1=O)(F)F

Canonical SMILES

C1C2CC(CC2CC1=O)(F)F

Origin of Product

United States

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